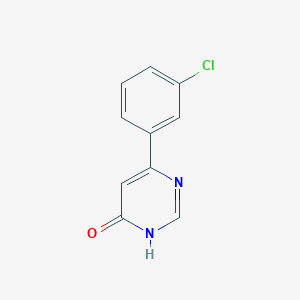

6-(3-Chlorophenyl)pyrimidin-4-ol

Description

6-(3-Chlorophenyl)pyrimidin-4-ol (CAS: 1412957-57-3) is a pyrimidine derivative featuring a hydroxyl group at position 4 and a 3-chlorophenyl substituent at position 5. Its molecular formula is C₁₁H₉ClN₂O, with a molecular weight of 220.65 g/mol . Key properties include:

- Density: 1.31 ± 0.1 g/cm³ (predicted)

- Boiling Point: 368.6 ± 52.0 °C (predicted)

- Acidity (pKa): ~8.0 ± 0.50 (predicted) .

The compound’s structure renders it a candidate for pharmaceutical and agrochemical applications due to the electron-withdrawing chlorine atom, which enhances stability and influences intermolecular interactions, such as hydrogen bonding .

Properties

IUPAC Name |

4-(3-chlorophenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-8-3-1-2-7(4-8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDOUASUTAQNBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(3-Chlorophenyl)pyrimidin-4-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and various case studies that highlight its efficacy against different biological targets.

Synthesis

The compound is synthesized through various methods, often involving the reaction of substituted pyrimidines with chlorophenyl derivatives. The synthetic routes typically aim to enhance the compound's lipophilicity and biological activity by modifying substituents at various positions on the pyrimidine ring.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated several derivatives of pyrimidine compounds and found that those with electron-withdrawing groups, such as chlorine, showed improved antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 12.5 µg/mL |

| 6-(4-Chlorophenyl)pyrimidin-4-ol | E. coli | 25 µg/mL |

| 6-(2-Nitrophenyl)pyrimidin-4-ol | Bacillus subtilis | 15 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. For instance, a series of studies have reported that derivatives of pyrimidine compounds, including those with a chlorophenyl group, exhibit cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) . The mechanism of action is believed to involve inhibition of key enzymes related to cancer cell proliferation.

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 30.5 |

| This compound | MCF-7 | 25.0 |

| Control Drug (Sunitinib) | MCF-7 | 22.0 |

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of electron-withdrawing groups like chlorine significantly enhances the biological activity of pyrimidine derivatives. Modifications at the C4 position are particularly crucial for improving potency against both microbial and cancerous cells .

Figure 1: Structure–Activity Relationship Analysis

SAR Analysis

Case Studies

- Antibacterial Evaluation : A comprehensive study evaluated various pyrimidine derivatives for antibacterial activity against S. aureus and E. coli. The results indicated that compounds with halogen substitutions exhibited superior activity compared to their non-substituted counterparts .

- Anticancer Studies : In vitro tests on HepG2 and MCF-7 cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .

Scientific Research Applications

Synthesis Overview

| Method | Description |

|---|---|

| Condensation Reaction | Involves 3-chlorobenzaldehyde and ethyl acetoacetate under controlled conditions. |

| Cyclization | Formation of pyrimidine derivatives from intermediates. |

Medicinal Chemistry

6-(3-Chlorophenyl)pyrimidin-4-ol has been explored for its potential therapeutic properties:

- Anticancer Activity : Studies indicate that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it has shown significant cytotoxic effects against non-small cell lung cancer (NSCLC) cells, with growth inhibition values reaching up to 86.28% at certain concentrations .

- Enzyme Inhibition : The compound is being investigated as an enzyme inhibitor, particularly targeting kinases involved in cancer signaling pathways. Its mechanism often involves binding to the active sites of these enzymes, thereby modulating their activity.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | 32 µg/mL |

| Escherichia coli | 32 µg/mL | 64 µg/mL |

These results suggest that structural modifications can enhance its antibacterial properties significantly .

The compound's biological activity is attributed to its interaction with specific molecular targets:

- Mechanism of Action : It may inhibit certain enzymes or receptors, leading to modulation of biological processes such as apoptosis in cancer cells and antimicrobial efficacy against pathogens .

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

- Anticancer Study : A study evaluated the compound's effects on various cancer cell lines and found that it induced apoptosis through inhibition of specific kinases involved in cell proliferation.

- Antimicrobial Efficacy Study : Another study focused on the compound's antimicrobial properties against multiple bacterial strains, demonstrating its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The pyrimidin-4-ol scaffold is highly tunable. Substituents at positions 2 and 6 significantly alter physical and chemical properties:

*Predicted or extrapolated values based on structural analogs.

Key Observations:

- Electron-withdrawing vs. donating groups : The 3-chlorophenyl group increases acidity (pKa ~8.0) compared to 4-methoxyphenyl (pKa ~7.5), as chlorine withdraws electron density, stabilizing the deprotonated form .

- Steric effects : Bulky substituents like cyclopropyl (246.69 g/mol) may reduce crystallinity, impacting solubility and formulation .

- Hydrogen bonding : The hydroxyl group at position 4 facilitates hydrogen-bonded networks, critical for crystal packing and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.